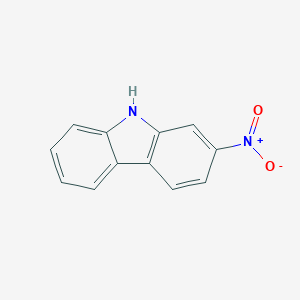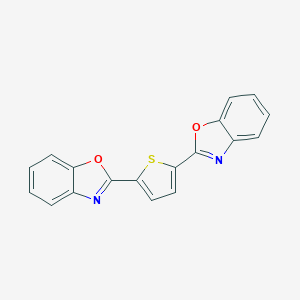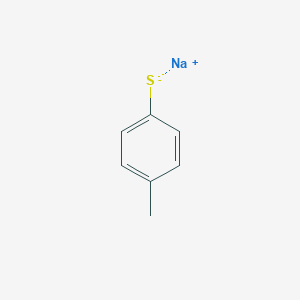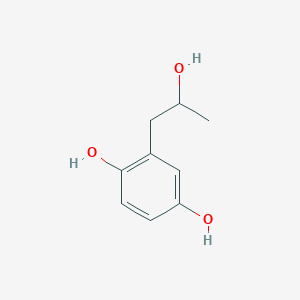
2-(2-Hydroxypropyl)benzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxypropyl)benzene-1,4-diol is a chemical compound that is commonly known as Arbutin. Arbutin is a glycoside that is derived from the leaves of various plants such as bearberry, cranberry, blueberry, and pear. Arbutin is widely used in the cosmetic industry due to its skin whitening and anti-aging properties. Additionally, it has been extensively studied for its potential therapeutic applications in treating various diseases.
作用機序
Arbutin exerts its therapeutic effects through various mechanisms. It has been found to inhibit tyrosinase, an enzyme that is involved in the production of melanin. By inhibiting tyrosinase, arbutin reduces the production of melanin, which leads to skin lightening. Arbutin has also been found to possess antioxidant properties, which protect the skin from oxidative stress. Additionally, arbutin has been found to inhibit the production of inflammatory cytokines, which reduces inflammation.
生化学的および生理学的効果
Arbutin has been found to be safe and well-tolerated in humans. It is rapidly absorbed and metabolized in the body, and its metabolites are excreted in the urine. Arbutin has been found to have no significant adverse effects on the liver or kidney function. Additionally, arbutin has been found to have no significant effect on the reproductive system or the immune system.
実験室実験の利点と制限
Arbutin has several advantages for lab experiments. It is readily available, and its synthesis is relatively simple. Additionally, arbutin is stable under various conditions, which makes it suitable for various experimental procedures. However, arbutin has some limitations in lab experiments. Its solubility in water is limited, which can affect its bioavailability. Additionally, arbutin can be affected by various factors such as pH, temperature, and light, which can affect its stability.
将来の方向性
Arbutin has several potential future directions for research. It can be studied for its potential therapeutic applications in treating various diseases such as cancer, inflammation, and skin disorders. Additionally, arbutin can be further studied for its mechanism of action and its potential interactions with other compounds. Furthermore, arbutin can be studied for its potential use as a food additive or a dietary supplement.
合成法
Arbutin can be synthesized using various methods such as enzymatic hydrolysis, chemical synthesis, and microbial transformation. Enzymatic hydrolysis involves the use of enzymes to break down the glycoside bond in the arbutin molecule. Chemical synthesis involves the use of chemical reagents to synthesize arbutin from various starting materials. Microbial transformation involves the use of microorganisms to transform the starting material into arbutin.
科学的研究の応用
Arbutin has been extensively studied for its potential therapeutic applications in treating various diseases. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. Arbutin has been shown to inhibit the growth of various cancer cells such as breast cancer, prostate cancer, and melanoma. Additionally, arbutin has been found to be effective in treating skin disorders such as melasma, hyperpigmentation, and acne.
特性
CAS番号 |
14293-26-6 |
|---|---|
製品名 |
2-(2-Hydroxypropyl)benzene-1,4-diol |
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC名 |
2-(2-hydroxypropyl)benzene-1,4-diol |
InChI |
InChI=1S/C9H12O3/c1-6(10)4-7-5-8(11)2-3-9(7)12/h2-3,5-6,10-12H,4H2,1H3 |
InChIキー |
OJBAHOBUFNORDT-UHFFFAOYSA-N |
SMILES |
CC(CC1=C(C=CC(=C1)O)O)O |
正規SMILES |
CC(CC1=C(C=CC(=C1)O)O)O |
同義語 |
(-)-2,5-Dihydroxy-α-methylphenethyl alcohol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



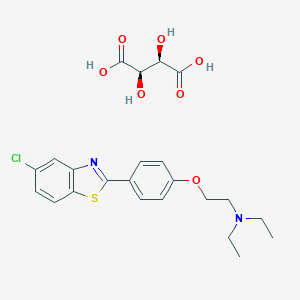
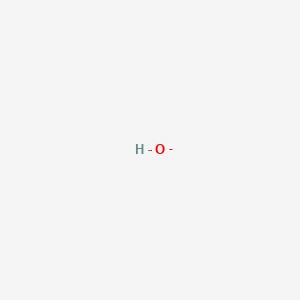
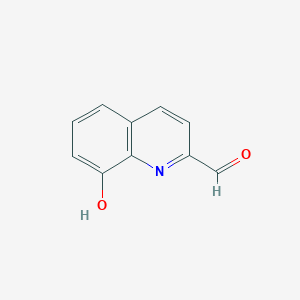
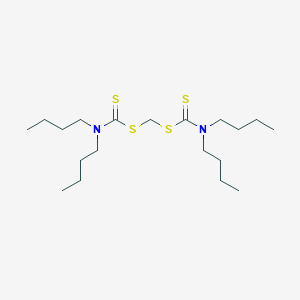
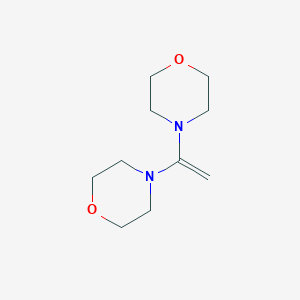
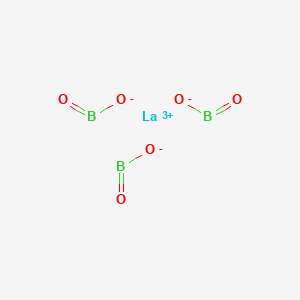
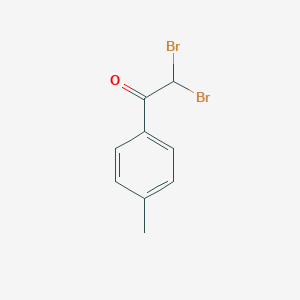
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B80074.png)
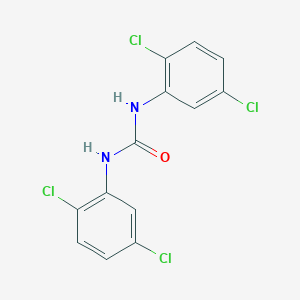
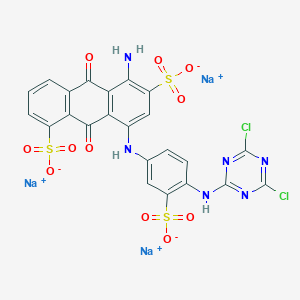
![4-Hydrazinothieno[2,3-d]pyrimidine](/img/structure/B80078.png)
